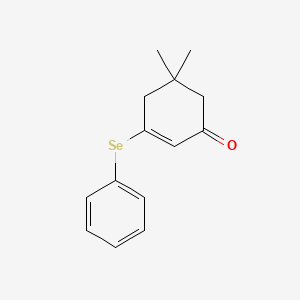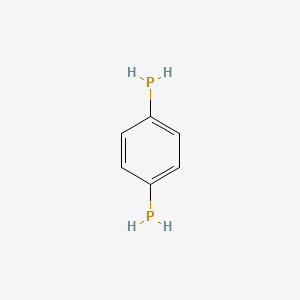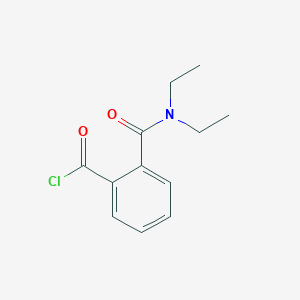
N-Butanoyl-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butanoyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of butanamide, featuring a butanoyl group and a 3-oxo substituent. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butanoyl-3-oxobutanamide can be synthesized through the reaction of butanamide with diketene. The reaction typically involves the use of aniline derivatives and manganese(III) acetate as catalysts . The reaction conditions often include refluxing in acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butanoyl-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-oxo position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at reflux temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution at the 3-oxo position.
Major Products Formed
Oxidation: Naphtho[2,1-b]furan and lactam derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butanoyl-3-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-Butanoyl-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial signaling molecules called autoinducers, thereby disrupting bacterial communication and biofilm formation . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-3-oxobutanamide: Similar structure but with a phenyl group instead of a butanoyl group.
N-Butyl-3-oxobutanamide: Similar structure but with a butyl group instead of a butanoyl group.
Uniqueness
N-Butanoyl-3-oxobutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
| 77656-05-4 | |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
N-butanoyl-3-oxobutanamide |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7(11)9-8(12)5-6(2)10/h3-5H2,1-2H3,(H,9,11,12) |
InChI-Schlüssel |
NKCQQRICTGJTLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/no-structure.png)



![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

